Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted pyridines with hydrazine derivatives, followed by cyclization and formylation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 4-carboxypyrazolo[1,5-A]pyridine-3-carboxylate.
Reduction: Methyl 4-hydroxymethylpyrazolo[1,5-A]pyridine-3-carboxylate.
Substitution: Methyl 4-haloformylpyrazolo[1,5-A]pyridine-3-carboxylate.
Scientific Research Applications
Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-formylpyrazolo[1,5-A]pyridine-3-carboxylate
- Methyl 4-bromo-3-formylpyrazolo[1,5-A]pyridine-5-carboxylate
- Pyrazolo[1,5-A]pyrimidines
Uniqueness
Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group at the 4-position and the carboxylate group at the 3-position allows for unique reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 4-formylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-4-2-3-7(6-13)9(8)12/h2-6H,1H3 |
InChI Key |
YGMMJFUJRSSWHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=CN2N=C1)C=O |
Origin of Product |
United States |
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